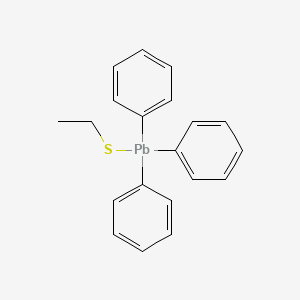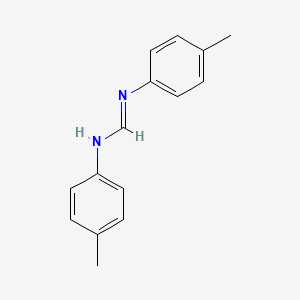![molecular formula C42H28N2 B3336002 9-[1,1'-Biphenyl]-3-yl-9'-phenyl-3,3'-bi-9H-carbazole CAS No. 1619966-75-4](/img/structure/B3336002.png)
9-[1,1'-Biphenyl]-3-yl-9'-phenyl-3,3'-bi-9H-carbazole
概要
説明
9-[1,1’-Biphenyl]-3-yl-9’-phenyl-3,3’-bi-9H-carbazole: is an organic compound that belongs to the class of carbazole derivatives. Carbazole derivatives are known for their diverse applications in organic electronics, photonics, and as intermediates in the synthesis of various pharmaceuticals. The unique structure of this compound, which includes biphenyl and phenyl groups attached to a carbazole core, imparts specific electronic and photophysical properties that make it valuable in scientific research and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 9-[1,1’-Biphenyl]-3-yl-9’-phenyl-3,3’-bi-9H-carbazole typically involves multi-step organic reactions. One common method is the Suzuki-Miyaura cross-coupling reaction, which involves the coupling of a boronic acid derivative with a halogenated carbazole under palladium catalysis. The reaction conditions often include the use of a base such as potassium carbonate and a solvent like toluene or dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent control of reaction conditions are crucial for industrial synthesis.
化学反応の分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using reagents such as lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups within the molecule.
Substitution: Electrophilic and nucleophilic substitution reactions are common, where substituents on the biphenyl or phenyl rings can be replaced with other functional groups using appropriate reagents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine or chlorine in the presence of a catalyst like iron(III) chloride.
Major Products: The major products formed from these reactions depend on the specific functional groups introduced or modified. For example, oxidation may yield quinone derivatives, while reduction can produce hydro derivatives.
科学的研究の応用
Chemistry: In chemistry, 9-[1,1’-Biphenyl]-3-yl-9’-phenyl-3,3’-bi-9H-carbazole is used as a building block for the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology: The compound’s photophysical properties make it useful in biological imaging and as a fluorescent probe. It can be used to label biomolecules and track their interactions in live cells.
Medicine: In medicine, derivatives of this compound are investigated for their potential therapeutic properties, including anticancer and antimicrobial activities. The ability to modify its structure allows for the design of molecules with specific biological targets.
Industry: In the industrial sector, this compound is used in the development of organic light-emitting diodes (OLEDs) and other electronic devices
作用機序
The mechanism of action of 9-[1,1’-Biphenyl]-3-yl-9’-phenyl-3,3’-bi-9H-carbazole involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, altering their activity and leading to various biological effects. The compound’s photophysical properties allow it to absorb and emit light, making it useful in imaging applications where it can highlight specific cellular structures or processes.
類似化合物との比較
1,1’-Biphenyl: A simpler biphenyl compound without the carbazole core.
Phenylcarbazole: A compound with a phenyl group attached to a carbazole core.
Bis(9-carbazolyl)biphenyl: A compound with two carbazole groups attached to a biphenyl core.
Uniqueness: 9-[1,1’-Biphenyl]-3-yl-9’-phenyl-3,3’-bi-9H-carbazole is unique due to its combination of biphenyl and phenyl groups with a carbazole core. This structure imparts specific electronic properties that are not present in simpler biphenyl or carbazole derivatives. Its ability to undergo various chemical reactions and its applications in multiple scientific fields highlight its versatility and importance.
特性
IUPAC Name |
3-(9-phenylcarbazol-3-yl)-9-(3-phenylphenyl)carbazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C42H28N2/c1-3-12-29(13-4-1)30-14-11-17-34(26-30)44-40-21-10-8-19-36(40)38-28-32(23-25-42(38)44)31-22-24-41-37(27-31)35-18-7-9-20-39(35)43(41)33-15-5-2-6-16-33/h1-28H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPMPSNWINQPFKF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=CC=C2)N3C4=C(C=C(C=C4)C5=CC6=C(C=C5)N(C7=CC=CC=C76)C8=CC=CC=C8)C9=CC=CC=C93 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C42H28N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
560.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![2-[(2-methoxyphenyl)carbamoylamino]benzoic Acid](/img/structure/B3335956.png)
![2-[(4-methoxyphenyl)carbamoylamino]benzoic Acid](/img/structure/B3335961.png)




![Urea, 1-(hydroxymethyl)-3-[(p-phthalimidophenyl)sulfonyl]-](/img/structure/B3336012.png)


